2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The final step involves the attachment of the benzamide group. Specific reaction conditions, such as the use of trifluoroacetic acid as a catalyst, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine-containing molecules. Examples include:
- 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- 2-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Uniqueness
What sets 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMKKFKLXVLJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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